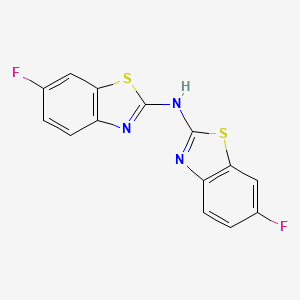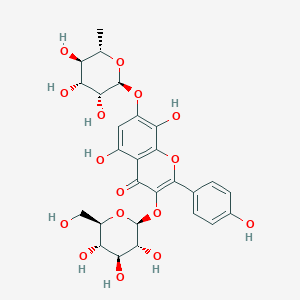![molecular formula C20H17N3O2S2 B2428527 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895007-58-6](/img/structure/B2428527.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
カタログ番号 B2428527
CAS番号:
895007-58-6
分子量: 395.5
InChIキー: XDSJXKLNAHGFRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Characterization
- Co(II) Complexes Synthesis : Co(II) complexes of similar compounds were synthesized, characterized by elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment. These complexes showed potential in fluorescence quenching studies (Vellaiswamy & Ramaswamy, 2017).
- Heterocyclic Synthesis : Compounds involving similar structures have been used in the synthesis of various heterocyclic compounds, demonstrating a wide range of reactivity with nitrogen nucleophiles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
- Thiopeptide Antibiotic Synthesis : Similar compounds are used in the total synthesis of thiopeptide antibiotics, highlighting their role in developing biologically active molecules (Hughes, Thompson, Alcaraz, & Moody, 2005).
Biological Activity
- Antimicrobial Activities : Certain compounds related to the queried chemical have shown antimicrobial activities, particularly against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
- Cancer Cell Line Studies : These compounds have been evaluated for in vitro cytotoxicity in human breast cancer cell lines, indicating their potential as anticancer agents (Mohareb, Abdallah, & Abdelaziz, 2014).
Chemical Properties and Applications
- Fluorescence and Optical Properties : Complexes of similar structures have been studied for their fluorescence quenching properties with certain dyes, suggesting applications in material sciences (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
- Corrosion Inhibition : Related compounds have been studied for their corrosion inhibition performance on mild steel, suggesting their potential use in industrial applications (Chaitra, Shetty Mohana, & Tandon, 2016).
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-2-25-15-7-3-8-16-18(15)22-20(27-16)23(13-14-6-4-10-21-12-14)19(24)17-9-5-11-26-17/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSJXKLNAHGFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

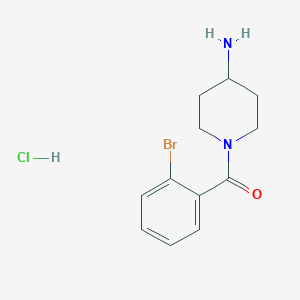
![1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428446.png)
![3-anilino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2428447.png)

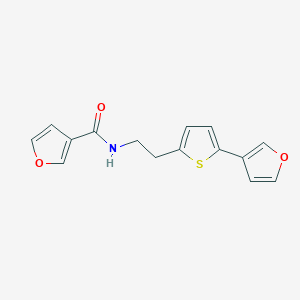
![2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2428455.png)

![Rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/no-structure.png)
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2428461.png)
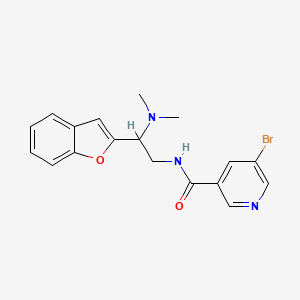

![methyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2428464.png)
